Cas no 75975-70-1 (Cephradine monohydrate)

Cephradine monohydrate structure
Cephradine monohydrate structure
Product Name:Cephradine monohydrate
CAS-nummer:75975-70-1
MF:C16H21N3O5S
MW:367.42004275322
CID:560795
PubChem ID:21124775
Update Time:2025-09-27

Cephradine monohydrate Chemische en fysische eigenschappen

Naam en identificatie

    • Cephradine monohydrate
    • [6R-[6alpha,7beta(R*)]]-7-[(Amino-1,4-cyclohexadien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate
    • FUC0D71IZN
    • CHEMBL4303427
    • HY-128449
    • CEPHRADINE MONOHYDRATE [MI]
    • cefradine monohydrate
    • DTXSID00860560
    • SCHEMBL956675
    • Cephradine hydrate
    • UNII-FUC0D71IZN
    • Q27278208
    • AKOS025310716
    • Cephradine (monohydrate)
    • CS-0099494
    • CCG-268254
    • 75975-70-1
    • (6R,7R)-7-((R)-2-AMINO-2-(1,4-CYCLOHEXADIEN-1-YL)ACETAMIDO)-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE
    • s5296
    • Cephradinemonohydrate
    • (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
    • CEFRADINE MONOHYDRATE [WHO-DD]
    • VHNPSPMQGXQSET-CYJZLJNKSA-N
    • Forticef
    • DA-72089
    • Inchi: 1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
    • InChI-sleutel: VHNPSPMQGXQSET-CYJZLJNKSA-N
    • LACHT: S1CC(C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC([C@@H](C1=CCC=CC1)N)=O)=O.O

Berekende eigenschappen

  • Exacte massa: 367.12019195g/mol
  • Monoisotopische massa: 367.12019195g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 4
  • Complexiteit: 697
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 139Ų

Experimentele eigenschappen

  • Smeltpunt: 140-142° (dec)
  • Merck: 14,1986
  • pka: pK1 2.63; pK2 7.27(at 25℃)
  • λ max: 260nm(H2O)(lit.)

Cephradine monohydrate Beveiligingsinformatie

  • RTECS:XID336000

Cephradine monohydrate Prijsmeer >>

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